

Application Notes and Protocols for Studying Inflammasome Activation with Irak4-IN-20

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases. IRAK4's role extends to the activation of inflammasomes, multi-protein complexes that are crucial for the maturation and secretion of pro-inflammatory cytokines like IL-1 β and IL-18. **Irak4-IN-20**, also known as Zabedosertib or BAY-1834845, is a potent and selective small molecule inhibitor of IRAK4 kinase activity, making it a valuable tool for dissecting the role of IRAK4 in inflammasome activation and for therapeutic development.[3][4]

These application notes provide detailed protocols and supporting data for utilizing **Irak4-IN-20** to investigate its effects on inflammasome activation in both in vitro and in vivo research settings.

Chemical and Physical Properties of Irak4-IN-20

A clear understanding of the inhibitor's properties is essential for proper experimental design.

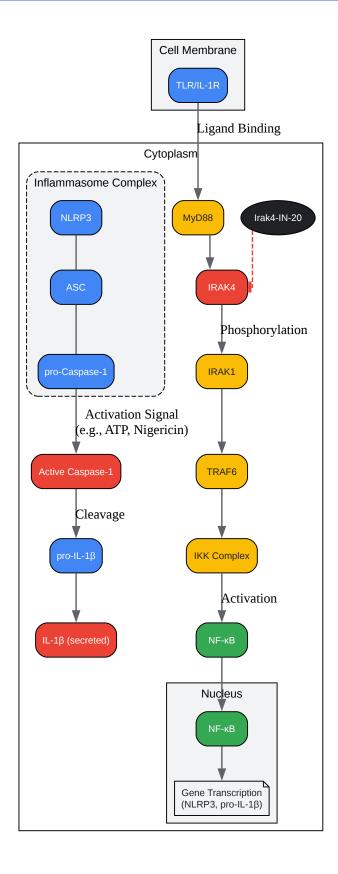


Property	Value	Source
Synonyms	Zabedosertib, BAY-1834845	[3]
CAS Number	1931994-80-7	[3][4]
Molecular Formula	C22H25F3N4O3	[3]
Molecular Weight	450.45 g/mol	[3]
IC50	3.55 nM	[3][4][5]
Appearance	Powder	[3][5]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[3][4]

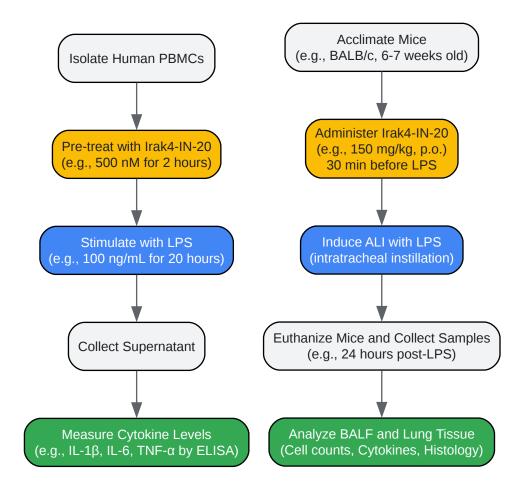
Signaling Pathway Overview

IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This "priming" step is often required for the transcription of inflammasome components like NLRP3 and pro-IL-1β. Subsequently, an activation signal triggers the assembly of the inflammasome, leading to caspase-1 activation and cytokine processing. **Irak4-IN-20**, by inhibiting the kinase activity of IRAK4, can block these downstream events.









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